molecular formula C7H3BrN2O3 B15242072 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B15242072
M. Wt: 243.01 g/mol
InChI Key: WTTSMPMDHHCWQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromo-2-aminopyridine with diethyl oxalate, followed by cyclization in the presence of a base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its bromine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C7H3BrN2O3/c8-3-1-4-5(9-2-3)10-7(12)13-6(4)11/h1-2H,(H,9,10,12)

InChI Key

WTTSMPMDHHCWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)OC(=O)N2)Br

Origin of Product

United States

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